Absence of Direct Bioactivity Head-to-Head Comparisons for the Target Compound
No direct head-to-head bioactivity comparison could be identified in the peer-reviewed literature or patent corpus for 3-Phenyl-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine against any structurally defined comparator. A closely related chemotype, the 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine series, has been characterized as CNS-penetrant pan-muscarinic antagonists with hM4 IC50 values <200 nM [1], but the target compound bears a 3-phenyl rather than a 6-piperidinyl substituent and falls outside the scope of that study. The available vendor-sourced database entries for the target compound contain no quantitative potency, selectivity, or ADMET data against any specified biological target [2].
| Evidence Dimension | hM4 muscarinic receptor inhibition (closest chemotype proxy) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine analogs: hM4 IC50 <200 nM [1] |
| Quantified Difference | Not calculable – target compound lacks any quantitative bioactivity data |
| Conditions | Human M4 muscarinic receptor functional assay (reported in Carboni et al., 2017) [1] |
Why This Matters
Without any target-specific quantitative bioactivity values, a scientific user cannot determine whether the 3-phenyl substitution in this compound confers superior, inferior, or equivalent potency relative to the published piperidinyl-pyridazine analogs, making informed selection impossible based on current evidence.
- [1] Carboni JM, Lindsey AS, et al. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorg Med Chem Lett. 2017;27(15):3495-3501. doi:10.1016/j.bmcl.2017.05.042. View Source
- [2] Kuujia.com. Cas no 1021131-25-8 (3-phenyl-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine). Chemical property and vendor listing database. Accessed 2026. View Source
